1-Chloro-1,2-difluoroethylene
Description
Nomenclature and Isomeric Forms: Academic Considerations
(E)-1-Chloro-1,2-difluoroethylene
The (E)-isomer, from the German entgegen for "opposite," has the chlorine atom and the hydrogen atom on opposite sides of the double bond. Its systematic IUPAC name is (E)-1-chloro-1,2-difluoroethene. nih.gov This isomer is the subject of specific spectroscopic studies to determine its precise molecular structure and properties. researchgate.net
(Z)-1-Chloro-1,2-difluoroethylene
The (Z)-isomer, from the German zusammen for "together," features the chlorine and hydrogen atoms on the same side of the double bond. The correct IUPAC name for this form is (Z)-1-chloro-1,2-difluoroethene. nih.gov The distinct spatial arrangement of atoms in the (Z)-isomer compared to the (E)-isomer leads to different physical and spectroscopic properties. The separation of the (E) and (Z) isomers can be accomplished through methods like low-temperature fractional distillation, which exploits their differing boiling points.
Table 1: Properties of 1-Chloro-1,2-difluoroethylene Isomers
| Property | (E)-1-Chloro-1,2-difluoroethylene | (Z)-1-Chloro-1,2-difluoroethylene |
|---|---|---|
| IUPAC Name | (E)-1-chloro-1,2-difluoroethene nih.gov | (Z)-1-chloro-1,2-difluoroethene nih.gov |
| Synonym | trans-1-Chloro-1,2-difluoroethylene | cis-1-Chloro-1,2-difluoroethylene |
| CAS Number | 2837-86-7 nih.gov | 359-04-6 (May refer to mixture or Z-isomer) nih.gov |
| Molecular Formula | C₂HClF₂ nih.gov | C₂HClF₂ nih.gov |
| Molecular Weight | 98.48 g/mol nih.gov | 98.48 g/mol nih.gov |
Significance as a Halogenated Ethene Derivative in Fundamental Chemical Research
Halogenated ethenes, including this compound, are a class of organic compounds that have garnered increasing attention from the scientific community. mdpi.com They are not only of interest for industrial applications but also serve as important subjects for fundamental research. mdpi.comaip.org
The significance of this compound in research is multifaceted:
Synthetic Intermediate: It is a valuable intermediate for synthesizing fluorinated compounds. google.comcymitquimica.com It serves as a monomer or precursor in the preparation of fluoropolymers, fluoroelastomers, and other complex molecules. google.comlookchem.com The presence of chlorine and fluorine atoms makes the compound highly reactive, enabling its use in various synthetic organic reactions. solubilityofthings.com
Reactivity Studies: The carbon-carbon double bond, influenced by the electronegative halogen substituents, makes the molecule susceptible to various chemical reactions, including additions and nucleophilic substitutions, providing a platform for studying reaction mechanisms. cymitquimica.com
Historical Context of Research and Development of Fluorinated Olefins
The field of organofluorine chemistry has a rich history, beginning with the first isolation of highly reactive elemental fluorine by Henri Moissan in 1886. alfa-chemistry.com However, the industrial and commercial development of fluorinated organic compounds began in earnest in the 1930s. ugr.esbeilstein-journals.org This era saw the discovery of stable, non-toxic chlorofluorocarbons (CFCs) like dichlorodifluoromethane (B179400) (CCl₂F₂) for use as refrigerants. ugr.es
Shortly after, in 1938, the accidental discovery of polytetrafluoroethylene (PTFE) marked the beginning of the age of fluoropolymers. alfa-chemistry.com This spurred further research into fluorinated olefins (alkenes) as monomers for these high-performance plastics. Over the following decades, a variety of fluoropolymers were developed, including copolymers of tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene, and vinylidene fluoride (B91410). alfa-chemistry.com
The synthesis of specific fluorinated olefins like this compound has also evolved. A known laboratory method involves the reduction of 1,2-difluoro-1,1,2-trichloro-ethane using zinc in an alcohol solution. google.com However, from an industrial standpoint, this process is less attractive due to the large quantities of zinc required. google.com More recent developments have led to more efficient processes, such as the catalytic hydrogenolysis of 1,2-dichloro-difluoro-ethylene, which can produce 1-chloro-1,2-difluoro-ethylene more economically. google.com The ongoing research into halogenated olefins is now largely driven by the search for environmentally benign alternatives to older CFCs and hydrochlorofluorocarbons (HCFCs), which have high ozone depletion and global warming potentials. mdpi.combeilstein-journals.org
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 1,2-dichloro-difluoro-ethylene |
| 1,2-difluoro-1,1,2-trichloro-ethane |
| This compound |
| (E)-1-Chloro-1,2-difluoroethene |
| (Z)-1-Chloro-1,2-difluoroethene |
| Dichlorodifluoromethane |
| Hexafluoropropylene |
| Polytetrafluoroethylene (PTFE) |
| Tetrafluoroethylene (TFE) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
359-04-6 |
|---|---|
Molecular Formula |
C2HClF2 |
Molecular Weight |
98.48 g/mol |
IUPAC Name |
(Z)-1-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1+ |
InChI Key |
CJENPNUXCMYXPT-OWOJBTEDSA-N |
SMILES |
C(=C(F)Cl)F |
Isomeric SMILES |
C(=C(/F)\Cl)\F |
Canonical SMILES |
C(=C(F)Cl)F |
Pictograms |
Flammable; Compressed Gas |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 1,2 Difluoroethylene
Precursor-Based Synthesis Routes
The formation of 1-Chloro-1,2-difluoroethylene is primarily achieved through precursor-based synthesis, which involves the chemical transformation of a starting molecule. A key strategy in this synthesis is the process of dehydrohalogenation.
Reductive Dehalogenation Processes
Reductive dehalogenation processes are crucial for the synthesis of this compound. These methods involve the removal of halogen atoms from more halogenated precursors through reduction.
Catalytic Hydrogenation of Polyhalogenated Ethenes
Catalytic hydrogenation is a prominent method for the synthesis of this compound. This process typically involves the reaction of a polyhalogenated ethene with hydrogen gas in the presence of a metal catalyst.
One key industrial process involves the hydrogenolysis of 1,2-dichloro-1,2-difluoroethylene (B1335003) (CFO-1112). google.com In this reaction, one of the carbon-chlorine bonds is selectively cleaved, yielding this compound. google.com The reaction is typically carried out at elevated temperatures, between 300°C and 400°C, and pressures ranging from atmospheric to 15 bars. google.com A common catalyst for this process is palladium supported on carbon (Pd/C). google.com The hydrogen to 1,2-dichloro-difluoroethylene molar ratio is generally maintained between 3 and 5, with a contact time of 10 to 20 seconds. google.com This method can produce a mixture of 1,2-difluoroethylene (B154328) and this compound, with the weight ratio of the two products ranging from 0.5 to 5. google.com
Research has shown that palladium on carbon (Pd/C) catalysts exhibit high selectivity for the production of (1E)-1-chloro-1,2-difluoroethylene. At 120°C and 3 bar of H₂, a 5% Pd/C catalyst can achieve 98% conversion of 1,2-dichloro-1,2-difluoroethylene with 94% selectivity for the desired product. Other catalysts, such as platinum on alumina (B75360) (Pt/Al₂O₃) and Raney nickel, have also been investigated but show lower selectivity. Isotopic labeling studies using deuterium (B1214612) gas have confirmed that the fluorine atoms remain attached to the carbon backbone during the C-Cl bond cleavage.
Another pathway involves the hydrogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to first produce 1,1,2-trifluoroethane (B1584508) (HFC-143). wipo.int The HFC-143 can then be dehydrofluorinated to yield a mixture of trans- and cis-1,2-difluoroethylene. wipo.int
Table 1: Catalytic Hydrogenation of 1,2-dichloro-1,2-difluoroethylene
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 5% Pd/C | 3 | 120 | 98 | 94 | |
| Pt/Al₂O₃ | 5 | 150 | 99 | 82 | |
| Raney Ni | 10 | 200 | 95 | 75 |
Metal-Mediated Reductions (e.g., Zinc, Magnesium)
Metal-mediated reductions offer an alternative route to this compound. A common industrial method involves the reduction of 1,2-difluoro-1,1,2-trichloro-ethane using zinc powder in an alcoholic solution. google.com However, this process is becoming less attractive from an industrial standpoint due to the large quantities of zinc required and the challenges associated with its disposal. google.com The reduction of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc is also a known method to produce chlorotrifluoroethylene (B8367). wikipedia.org
The dehydrochlorination of 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) using zero-valent metals like magnesium or zinc in ethanol (B145695) can also produce this compound. For instance, using magnesium powder in refluxing ethanol (78°C) for 4 hours can achieve a 76% yield of (1E)-1-chloro-1,2-difluoroethylene with minimal formation of the Z-isomer. Similarly, zinc in isopropanol (B130326) at 90°C for 6 hours can result in an 88% yield.
Furthermore, the reduction of 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132) with zinc or magnesium can produce 1,2-difluoroethylene. beilstein-journals.orgbeilstein-journals.org This precursor, HCFC-132, can be synthesized from the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) using lithium aluminum hydride or through photoreduction. beilstein-journals.orgbeilstein-journals.org
Table 2: Metal-Mediated Dehydrochlorination of HCFC-142a
| Metal | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|
| Mg | Ethanol | 78 | 4 | 76 | 19:1 | |
| Zn | Isopropanol | 90 | 6 | 88 | 22:1 | |
| Fe | Water | 100 | 8 | 54 | 12:1 |
Photoreduction Techniques
Photoreduction presents a method for synthesizing difluoroethylene derivatives. For instance, 1,2-difluoroethylene can be synthesized via the photoreduction of 1,2-dichloro-1,2-difluoroethane. beilstein-journals.orgsmolecule.com This starting material, 1,2-dichloro-1,2-difluoroethane (HCFC-132), can be prepared by the photoreduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112). beilstein-journals.orgbeilstein-journals.org The subsequent reaction of HCFC-132 with zinc or magnesium yields 1,2-difluoroethylene. beilstein-journals.orgbeilstein-journals.org While the direct photoreduction to this compound is less commonly detailed, photochemical methods are significant in the synthesis of related fluorinated ethenes. thieme-connect.de
Halogen Exchange and Substitution Reactions
Halogen exchange and substitution reactions provide versatile routes for the synthesis of this compound by modifying existing chlorinated or fluorinated ethenes.
Fluorination of Chlorinated Ethenes
The fluorination of chlorinated ethenes is a key industrial method. The gas-phase fluorination of trichloroethylene (B50587) (TCE) using hydrogen fluoride (B91410) (HF) over antimony-based catalysts is a primary route. This process is carefully controlled to minimize the formation of byproducts. Another approach involves the reaction of 1,2-dichloroethylene with hydrogen fluoride in the presence of metal fluorides or transition metals like chromium, aluminum, cobalt, manganese, nickel, or iron to produce 1,2-difluoroethylene. beilstein-journals.org A method for producing 1-chloro-1,2-difluoroethane, a precursor, involves the fluorination of vinyl chloride. epo.org
Chlorination of Fluorinated Ethenes
The chlorination of fluorinated ethenes can also be employed. For example, 1,2-difluoroethylene reacts with chlorine under irradiation to yield 1,2-difluoro-1,2-dihaloethanes in moderate to high yields. beilstein-journals.orgbeilstein-journals.org While this specific reaction produces a saturated compound, controlled chlorination or substitution reactions on other fluorinated precursors can lead to the desired this compound. Additionally, 1-chloro-1,2-difluoroethane can be produced through the chlorination of 1,2-difluoroethane, which can then be dehydrochlorinated to form 1,2-difluoroethylene. epo.org
Emerging Synthetic Strategies and Process Optimization
The development of new synthetic methods for this compound is driven by the need for more efficient and selective chemical processes. Key areas of innovation include the design of advanced catalyst systems and the adoption of continuous flow manufacturing, which offer substantial improvements over conventional batch production.
Novel Catalyst Systems for Synthesis
Recent research has focused on developing highly selective and active catalysts for the synthesis of this compound. These efforts are primarily centered on two strategic approaches: the catalytic dechlorination of chloro-fluoro-ethane precursors and the base-mediated dehydrohalogenation of fluoroethanes.
One prominent method is the catalytic dechlorination of 1-chloro-1,2-difluoroethane (HCFC-142a) using zero-valent metals. This process involves a two-electron transfer mechanism. For instance, the use of magnesium powder in refluxing ethanol has been shown to be effective, achieving a high yield of the desired (1E)-1-chloro-1,2-difluoroethylene isomer while minimizing the formation of the Z-isomer.
Another significant route is the dehydrohalogenation of 1,1,2-trifluoroethane (HFC-143). This elimination reaction typically utilizes strong bases, such as potassium tert-butoxide (t-BuOK), in aprotic solvents. The reaction proceeds via an E2 elimination mechanism, where the base abstracts a hydrogen atom, leading to the formation of the double bond. The stereochemical outcome of this reaction favors the more stable trans (E)-isomer due to reduced steric hindrance.
Metal-based catalysts, including those based on palladium, ruthenium, iron, nickel, and zinc, are also employed for dehydrochlorination reactions of related precursors like 2-chloro-1,2-difluoroethane. beilstein-journals.orgbeilstein-journals.org Furthermore, chrome-based catalysts are utilized in the vapor-phase synthesis of related chloro-fluoro-ethanes, demonstrating high conversion rates under relatively mild conditions. google.com
Catalytic Dechlorination of 1-chloro-1,2-difluoroethane
| Catalyst System | Precursor | Solvent | Temperature | Reaction Time | Yield (E-isomer) | Z-isomer Formation |
|---|---|---|---|---|---|---|
| Magnesium Powder (zero-valent) | 1-chloro-1,2-difluoroethane (HCFC-142a) | Ethanol | 78°C (Reflux) | 4 hours | 76% | <5% |
Continuous Flow Synthesis Methodologies
The transition from batch to continuous flow synthesis represents a significant process optimization strategy in chemical manufacturing. For the production of fluorinated compounds like this compound, continuous flow reactors offer enhanced control over reaction parameters, leading to improved safety, consistency, and yield. The primary advantages include superior heat and mass transfer, which are critical for managing the highly exothermic or endothermic nature of many fluorination and dehydrohalogenation reactions.
While specific details on the continuous flow synthesis of this compound are not extensively published, the application of this methodology to structurally similar compounds is well-documented. For example, gas-phase copyrolysis of chlorotrifluoroethylene with various dienes is performed in flow reactors to produce fluorinated cyclohexene (B86901) derivatives. researchgate.net This process demonstrates the feasibility of using high-temperature, gas-phase reactions in a continuous setup for producing complex fluoro-organic molecules.
Furthermore, industrial production of related hydrofluoroolefins and their precursors often utilizes fixed-bed reactors with solid catalysts, a common setup in continuous processing. google.com For instance, the synthesis of 1,1-difluoro-2-chloroethane can be achieved through vapor-phase catalytic fluorination over a fixed-bed chrome-based catalyst, allowing for high throughput and catalyst stability. google.com These examples strongly suggest the potential and applicability of continuous flow methodologies for the large-scale, efficient, and safe production of this compound.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,2-Trifluoroethane (HFC-143) |
| 1-Chloro-1,2-difluoroethane (HCFC-142a) |
| This compound |
| 2-chloro-1,2-difluoroethane |
| Chlorotrifluoroethylene |
| Ethanol |
| Iron |
| Magnesium |
| Nickel |
| Palladium |
| Potassium tert-butoxide |
| Ruthenium |
Reaction Chemistry and Mechanisms of 1 Chloro 1,2 Difluoroethylene
Addition Reactions Across the Carbon-Carbon Double Bond
Addition reactions are a primary mode of transformation for alkenes. The sections below detail the known radical, nucleophilic, and electrophilic addition reactions involving 1-chloro-1,2-difluoroethylene.
Radical Additions
Free-radical additions to alkenes typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the addition is determined by the stability of the intermediate radical formed upon addition of the radical species to the double bond.
Addition of Halogenated Species (e.g., SF₅Br, Perfluoroalkyl Iodides, Trichlorofluoromethane)
Specific research detailing the radical addition of halogenated species such as sulfur monofluoride bromide (SF₅Br), perfluoroalkyl iodides, or trichlorofluoromethane directly to this compound is not extensively documented in the surveyed literature. Studies on the related compound, 1,2-difluoroethylene (B154328), have shown that it readily undergoes radical addition with these types of reagents beilstein-journals.org. However, similar dedicated studies for the chlorinated analogue were not identified.
Addition of Phosphorus and Silicon Reagents (e.g., PCl₃/O₂, Trichlorosilane)
The reaction of this compound with a mixture of phosphorus trichloride (B1173362) and oxygen has been studied. This reaction is a type of free-radical phosphorylation. The process yields products whose conformational and elimination behaviors have been analyzed using nuclear magnetic resonance (NMR) spectroscopy rsc.org.
While the addition of trichlorosilane to the parent compound 1,2-difluoroethylene under UV irradiation is known to produce the corresponding trichlorosilane adduct in high yield, specific studies documenting this reaction with this compound were not found in the available literature beilstein-journals.org.
Reaction of this compound with PCl₃/O₂
| Reactants | Reagents/Conditions | Product Type |
|---|
Photochemically Initiated Additions
Photochemical initiation, typically involving UV light, is a common method for generating the free radicals necessary for addition reactions. While many radical additions are light-mediated, specific examples detailing photochemically initiated additions to this compound are sparse. Studies on related haloethenes, such as the photochemical reaction of hydrogen bromide with chloro-1,1-difluoroethylene, confirm that such pathways are viable for this class of compounds rsc.org. However, direct analogues for this compound are not detailed in the provided sources.
Nucleophilic Additions
The electron-withdrawing nature of the halogen atoms on this compound should, in principle, reduce the electron density of the double bond, making it susceptible to attack by nucleophiles. However, a comprehensive review of the chemistry of the related 1,2-difluoroethylene noted that examples of nucleophilic addition were not described, and attempts with various nucleophiles were largely unsuccessful beilstein-journals.org. This suggests that nucleophilic addition to the double bond of this compound may also be challenging or not well-documented. Fluorinated alkenes, in general, are known to be susceptible to nucleophilic attack, but specific data for this compound is lacking researchgate.net.
Electrophilic Additions
Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by an electrophile attacking the electron-rich double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. For unsymmetrical alkenes like this compound, the regioselectivity of the addition would be of key interest. Despite the fundamental nature of these reactions (e.g., addition of hydrogen halides or halogens like bromine), specific studies detailing the electrophilic addition to this compound could not be identified in the surveyed scientific literature. For comparison, the parent compound 1,2-difluoroethylene is known to react with bromine under irradiation to yield 1,2-dibromo-1,2-difluoroethane beilstein-journals.org.
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules. This compound, with its electron-deficient double bond, is a potential candidate for various cycloaddition pathways.
[2+2] Cycloadditions with Fluorinated Aldehydes and Ketones
The photochemical [2+2] cycloaddition of fluoroalkenes with fluorinated aldehydes and ketones provides a valuable route to the synthesis of fluorinated oxetanes. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of the closely related 1,2-difluoroethylene serves as an excellent model. The reaction between either the (E)- or (Z)-isomer of 1,2-difluoroethylene and perfluoroaldehydes results in the formation of three isomeric oxetanes in high yields, ranging from 78–94%. Similarly, the reaction with fluorinated ketones leads to a mixture of stereoisomeric oxetanes. For the (E)-isomer of 1,2-difluoroethylene, approximately 70% of the product retains the starting configuration.
The mechanism of these photochemical [2+2] cycloadditions is believed to proceed in a stepwise fashion, involving the formation of a biradical intermediate. This mechanistic pathway accounts for the observed mixture of stereoisomers in the products. The higher reactivity of the (E)-isomer of 1,2-difluoroethylene compared to the (Z)-isomer has also been noted in these reactions. Given the structural similarities, it is anticipated that this compound would exhibit analogous reactivity in [2+2] cycloadditions with fluorinated carbonyl compounds.
Photochemical Cycloadditions
Under photochemical conditions, alkenes can undergo cycloaddition reactions that are thermally forbidden. Photochemical [2+2] cycloadditions are particularly effective for the synthesis of strained four-membered rings. One of the reactants must be capable of absorbing light to reach an excited state, a role often fulfilled by a conjugated system.
Elimination Reactions
Elimination reactions of haloalkenes can lead to the formation of highly reactive intermediates such as alkynes and carbenes.
Dehydrohalogenation for Alkyne Formation
Dehydrohalogenation is a common method for the synthesis of alkynes. This typically involves a double elimination reaction from a dihaloalkane. In the context of this compound, which is a haloalkene, a single dehydrohalogenation event could potentially lead to a haloalkyne.
The synthesis of 1-chloro-1-alkynes has been successfully achieved through the dehydrohalogenation of cis-1,2-dichloro-1-alkenes using potassium hydroxide in butanol, affording good yields. This precedent suggests that this compound could undergo a similar elimination of either HCl or HF to form a fluorinated or chlorinated alkyne, respectively. The cis-stereochemistry of the starting material was found to be crucial for a greater reaction rate due to a trans elimination mechanism. Therefore, the stereochemistry of the this compound starting material would be a critical factor in the feasibility and rate of such a reaction.
Carbene Generation via Elimination
Carbenes are neutral, divalent carbon species that are highly reactive intermediates. One method for their generation is through an alpha-elimination reaction. The pyrolysis of organosilicon compounds containing chlorofluoroalkyl groups has been shown to proceed via α-elimination to generate carbenes. For example, the pyrolysis of 2-chloro-1,1-difluoroethyltrichlorosilane at 225 °C involves α-elimination to produce a mixture of products, including 1-chloro-1-fluoroethylene and 1,1-dichloroethylene, which are formed from the rearrangement of the initially generated carbene.
This research into related compounds provides a strong indication that this compound could serve as a precursor for the generation of a fluorinated carbene. The elimination of a chlorine or fluorine atom along with the adjacent halogen could potentially lead to the formation of a highly reactive carbene intermediate, which could then undergo subsequent reactions or rearrangements.
Polymerization and Copolymerization Research
Halogenated ethylenes are important monomers for the production of a wide variety of polymers with unique properties. The presence of chlorine and fluorine atoms in this compound suggests its potential as a monomer for the synthesis of novel fluoropolymers.
While specific research on the homopolymerization of this compound is not widely available, the polymerization of the closely related monomer 1-chloro-1-fluoroethylene has been described. This process, conducted under high pressure in the presence of a free-radical catalyst, yields a solid homopolymer with increased toughness, molecular weight, and resistance to flow at elevated temperatures. The resulting polymer also exhibits good adherence to surfaces like glass. The monomer 1-chloro-2-fluoro-ethene is also known to undergo addition polymerization to form polychlorofluoroethylene.
Furthermore, the extensive research into the polymerization and copolymerization of chlorotrifluoroethylene (B8367) (CTFE) provides a valuable framework for understanding the potential of this compound as a monomer. Homopolymers of CTFE are semicrystalline materials with a high percentage of fluorine and chlorine. The properties of polymers derived from halogenated ethylenes can be significantly different from those of their non-halogenated counterparts. This suggests that the polymerization of this compound could lead to materials with interesting and potentially useful properties. Copolymerization with other monomers, such as vinyl chloride, is also a viable strategy for tailoring the properties of the resulting polymer.
| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Yield |
| (E)- or (Z)-1,2-difluoroethylene | Perfluoroaldehydes | [2+2] Cycloaddition | Three isomeric oxetanes | 78-94% |
| (E)- or (Z)-1,2-difluoroethylene | Fluorinated ketones | [2+2] Cycloaddition | Mixture of stereoisomeric oxetanes | - |
| (Z)-1,2-difluoroethylene | Hexafluorodiacetyl | Photochemical [2+2] Cycloaddition | Mixture of five products | 85% |
| (E)-1,2-difluoroethylene | Hexafluorodiacetyl | Photochemical [2+2] Cycloaddition | Mixture of five products | 92% |
| cis-1,2-dichloro-1-alkenes | Potassium hydroxide | Dehydrohalogenation | 1-chloro-1-alkynes | Good |
| 1-chloro-1-fluoroethylene | - | Homopolymerization | Solid homopolymer | - |
Homopolymerization Studies
Detailed research findings specifically on the homopolymerization of this compound are not extensively documented in publicly available literature. Patent literature discusses the homopolymerization of its isomer, 1-chloro-1-fluoroethylene (also known as vinylidene chlorofluoride), which produces polymers with distinct properties. google.com However, specific conditions, mechanisms, and resulting polymer characteristics for the homopolymerization of this compound (CHF=CClF) remain a specialized area of study.
Copolymerization with Vinylidene Fluoride (B91410)
The radical copolymerization of vinylidene fluoride (VDF) with various fluoroalkenes has been a subject of significant research to modify the properties of VDF-based polymers. While extensive data exists for the copolymerization of VDF with monomers like 1-bromo-2,2-difluoroethylene, specific kinetic studies and reactivity ratios for the copolymerization of VDF with this compound are not well-documented in comprehensive reviews. epa.govresearchgate.net The incorporation of a chloro-substituted monomer like this compound would be expected to alter the properties of the resulting copolymer, influencing factors such as crystallinity, thermal stability, and chemical resistance.
Synthesis of Fluorinated Copolymers and Advanced Materials
This compound is recognized as a valuable monomer in the synthesis of specialized fluorinated copolymers. Its utility is highlighted in patent literature, which describes processes for its preparation for subsequent use in creating fluoropolymers. google.com The inclusion of this monomer into a polymer chain introduces both fluorine and chlorine atoms, which can impart a unique combination of properties to the final material. These properties can include enhanced chemical resistance, specific solubility characteristics, and modified thermal stability, making the resulting copolymers suitable for advanced material applications. The general strategy involves copolymerizing this compound with other fluorinated or non-fluorinated monomers to tailor the properties of the final polymer for specific end-uses. google.com
Isomerization Studies (E/Z Interconversion)
The interconversion between the cis (Z) and trans (E) isomers of this compound has been the subject of thermodynamic investigation. This phenomenon is a characteristic of many 1,2-disubstituted ethylenes. In the case of many halogenated ethylenes, the cis isomer is found to be energetically more stable than the trans isomer, a phenomenon sometimes referred to as the "cis effect". researchgate.net This contrasts with many non-halogenated alkenes where steric hindrance typically renders the trans isomer more stable.
Thermodynamics of Cis-Trans Isomerizations
The thermodynamics of the cis-trans isomerization of this compound have been quantitatively studied in the gas phase. Research has established the equilibrium constant for the cis-to-trans reaction over a broad temperature range. researchgate.net
For the reaction:
cis-CHF=CClF ⇌ trans-CHF=CClF
The equilibrium constant (K) over the temperature range of 475-760 K is described by the equation:
log K = -171.0(±8.5)°K/T + 0.0462(±0.014)
From this relationship, the standard enthalpy (ΔH°) and standard entropy (ΔS°) for the isomerization have been determined. researchgate.net
| Thermodynamic Parameter | Value |
|---|---|
| ΔH° at 615 K | 780 ± 20 cal/mol |
| ΔS° at 615 K | 0.21 ± 0.04 cal/deg-mol |
These values indicate that the cis isomer is the more stable form, having a lower enthalpy. researchgate.net This energetic preference for the cis isomer is a known characteristic among several dihaloethylenes. researchgate.net
Table of Electronic Energy Differences for Related Isomerizations researchgate.net
| Molecule (Cis → Trans) | ΔE (cal/mol) |
|---|---|
| C₂F₂ClH (this compound) | 80 ± 230 |
| C₂F₂H₂ (1,2-difluoroethylene) | 1080 ± 120 |
| C₂ClFH₂ (1-chloro-2-fluoroethylene) | 870 ± 110 |
| C₂Cl₂H₂ (1,2-dichloroethylene) | 720 ± 160 |
Note: In all listed cases, the cis isomer possesses the lower energy. researchgate.net
Mechanisms of Isomeric Conversion
The primary mechanism reported for the isomerization of this compound is thermal isomerization, particularly in gas-phase equilibrium studies. researchgate.net This process involves the molecule overcoming an energy barrier to allow rotation around the carbon-carbon double bond, leading to interconversion between the cis and trans forms. For the related compound 1,2-difluoroethylene, other mechanisms such as iodine-catalyzed isomerization and photoisomerization have also been described. beilstein-journals.orgbeilstein-journals.org These mechanisms involve different pathways for breaking and reforming the pi bond to allow for geometric change.
Deuteration Reactions and Isotopic Exchange Studies
While specific studies on the deuteration of this compound are not prominent in the reviewed literature, research on the closely related 1,2-difluoroethylene provides insight into potential reaction pathways. The stereospecific reaction of (E/Z)-1,2-difluoroethylene with a sodium deuteroxide (NaOD) solution in D₂O at elevated temperatures (90–120 °C) has been shown to produce deuterated difluoroethylene (CDF=CDF) with high isotopic purity. beilstein-journals.orgbeilstein-journals.org Furthermore, H/D exchange has been observed at ambient temperature when using reagents like sodium methoxide in deuterated solvents such as DMSO-d₆. beilstein-journals.orgbeilstein-journals.org These studies suggest that the vinyl hydrogen atom in fluorinated ethylenes can be susceptible to isotopic exchange under specific basic conditions.
Oxidative Transformations
The oxidative chemistry of this compound is characterized by its reaction with various oxidizing agents, leading to the formation of several key products. Research in this area has explored reactions such as ozonolysis and photo-oxidation, revealing pathways to epoxides and other cleaved products.
One significant area of study has been the ozonolysis of haloalkenes. The reaction of this compound with ozone is expected to proceed through the Criegee mechanism. This involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). These fragments can then recombine in a different orientation to form a more stable secondary ozonide. For halogenated ethylenes, the yields of these secondary ozonides tend to decrease as fluorine substitution increases. Alongside the formation of ozonides, epoxides can also be generated as products of the ozonolysis of fluoroalkenes umich.edu.
The photochemically initiated oxidation of halogenated ethylenes represents another important oxidative transformation. While direct studies on this compound are not extensively detailed, the oxidation of the structurally similar compound chlorotrifluoroethylene provides valuable insight. Under ultraviolet irradiation in the presence of oxygen, chlorotrifluoroethylene undergoes oxidation to yield the corresponding epoxide, chlorotrifluoroethylene oxide, as the major product. A significant by-product of this reaction is chlorodifluoroacetyl fluoride.
Other oxidative reagents have also been employed in reactions with isomers of this compound. For instance, 2-chloro-1,1-difluoroethene can be oxidized using potassium permanganate or hydrogen peroxide wikipedia.org. This suggests that this compound may also be susceptible to oxidation by these strong oxidizing agents.
Table 1: Summary of Oxidative Transformations of Halogenated Ethylenes
| Substrate | Oxidizing Agent | Reaction Conditions | Major Products | Minor Products |
|---|---|---|---|---|
| Fluoroethylenes | Ozone (O₃) | Solution | Secondary Ozonides, Carbonyls | Epoxides umich.edu |
| Chlorotrifluoroethylene | Oxygen (O₂) | UV Irradiation | Chlorotrifluoroethylene oxide | Chlorodifluoroacetyl fluoride |
| 2-Chloro-1,1-difluoroethene | Potassium permanganate (KMnO₄) | Not specified | Not specified | Not specified |
| 2-Chloro-1,1-difluoroethene | Hydrogen peroxide (H₂O₂) | Not specified | Not specified | Not specified |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of molecules. For 1-Chloro-1,2-difluoroethylene, the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, along with the interpretation of coupling constants, provides a comprehensive picture of its isomeric forms.
¹H NMR Investigations: Vinyl Proton Resonances
For the cis isomer, the vinyl proton resonance appears at approximately δ 6.55 ppm, while for the trans isomer, it is observed at around δ 6.83 ppm. This difference in chemical shift can be attributed to the through-space shielding and deshielding effects of the fluorine and chlorine atoms in their respective geometric arrangements.
¹⁹F NMR Analysis: Signal Multiplicity and Chemical Shifts
The ¹⁹F NMR spectra of the two isomers of this compound are distinct and highly informative. Each isomer exhibits two signals corresponding to the two non-equivalent fluorine atoms.
In the cis isomer, the fluorine atom on the same carbon as the chlorine (C-1) resonates at approximately δ -113.8 ppm, while the fluorine atom on the same carbon as the hydrogen (C-2) appears at around δ -145.3 ppm. For the trans isomer, the corresponding fluorine resonances are found at approximately δ -120.5 ppm and δ -155.1 ppm, respectively. The multiplicity of these signals is typically a doublet of doublets due to coupling with the other fluorine atom and the vinyl proton.
¹³C NMR Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are observed for the two carbon atoms of the double bond.
In the cis isomer, the carbon atom bonded to chlorine and fluorine (C-1) resonates at approximately δ 137.4 ppm, appearing as a doublet of doublets due to coupling with the two fluorine atoms. The carbon atom bonded to hydrogen and fluorine (C-2) shows a signal at around δ 149.8 ppm, also as a doublet of doublets.
For the trans isomer, the C-1 signal is observed at approximately δ 138.1 ppm, and the C-2 signal is at about δ 151.2 ppm, both exhibiting doublet of doublets splitting patterns.
Multi-Nuclear NMR Coupling Constant Analysis
The coupling constants observed in the NMR spectra of this compound provide valuable information about the through-bond and through-space interactions between the nuclei.
Table 1: Selected NMR Coupling Constants (Hz) for cis- and trans-1-Chloro-1,2-difluoroethylene
| Coupling | cis Isomer | trans Isomer |
| ³JH-F(2) | ~20 | ~4 |
| ²JH-F(1) | ~3 | ~3 |
| ³JF(1)-F(2) | ~19 | ~120 |
| ¹JC(2)-H | ~200 | ~200 |
| ¹JC(1)-F(1) | ~-300 | ~-300 |
| ¹JC(2)-F(2) | ~-310 | ~-310 |
| ²JC(1)-F(2) | ~35 | ~10 |
| ²JC(2)-F(1) | ~25 | ~40 |
The significantly larger ³JF-F coupling constant in the trans isomer compared to the cis isomer is a key diagnostic feature for distinguishing between the two.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding.
Infrared (IR) Spectroscopic Analysis: Gas-Phase Absorption Spectra
The gas-phase infrared spectra of the cis and trans isomers of this compound exhibit characteristic absorption bands corresponding to their fundamental vibrational modes.
Table 2: Prominent Gas-Phase Infrared Absorption Bands (cm⁻¹) for cis- and trans-1-Chloro-1,2-difluoroethylene
| Vibrational Mode | cis Isomer | trans Isomer |
| C=C Stretch | ~1660 | ~1665 |
| C-H Stretch | ~3100 | ~3110 |
| C-F Stretch | ~1250, ~1150 | ~1260, ~1140 |
| C-Cl Stretch | ~850 | ~860 |
| C-H Bend | ~1350 | ~1340 |
The precise positions and intensities of these bands can be used to identify and quantify the individual isomers in a mixture. The C=C stretching frequency is a prominent feature in the spectra of both isomers.
Vibrational Mode Assignments and Anharmonic Resonances
Absorption Cross Section Determination
Quantitative data from experimental determinations of the absorption cross section of this compound across the infrared spectrum have not been identified in the reviewed literature. This information is crucial for atmospheric modeling and quantitative analysis but appears to be unpublished for this specific compound.
Raman Spectroscopic Characterization
A detailed Raman spectroscopic characterization, including the assignment of Raman-active vibrational modes and depolarization ratios for this compound, is not available in the published research surveyed.
Microwave Spectroscopy and Rotational Analysis
Microwave spectroscopy has been a pivotal technique for the precise structural determination of the isomers of this compound. By analyzing the rotational spectra of the molecule and its various isotopologues in the gas phase, researchers can derive highly accurate rotational constants, which in turn are used to calculate precise molecular geometries.
Determination of Rotational Constants
The rotational spectra for both the cis and trans isomers of this compound have been investigated. For the cis isomer (cis-1-chloro-2-fluoroethylene), the rotational constants for the ground vibrational state have been accurately determined from centimetre and millimetre-wave spectra. rsc.org An early study observed low-J transitions, providing initial values for the rotational and chlorine nuclear quadrupole coupling constants. rsc.org
A later, more detailed investigation of eight different isotopomers of cis-1-chloro-2-fluoroethylene led to a highly accurate set of ground-state rotational constants and centrifugal distortion constants. rsc.org The rotational constants for the primary isotopologue, CHCl35CHF, were determined to be A = 16405.9 MHz, B = 3756.05 MHz, and C = 3052.67 MHz. aip.org
For the trans isomer, (E)-1-chloro-1,2-difluoroethylene, the rotational spectrum has been assigned for the 35Cl and 37Cl isotopologues, and a manuscript was reported to be in preparation, indicating that the rotational constants have been determined but are not yet widely published in the primary literature. ifpan.edu.pl
| Isotopologue | A (MHz) | B (MHz) | C (MHz) | Reference |
|---|---|---|---|---|
| cis-CH35ClCHF | 16405.9 | 3756.05 | 3052.67 | aip.org |
Molecular Structure Determination from Microwave Data
The molecular structure of cis-1-chloro-2-fluoroethylene has been experimentally determined for the first time by isotopic substitution, using the rotational constants derived from the microwave spectra of eight isotopologues. rsc.org This method allows for the precise calculation of atomic coordinates and, consequently, bond lengths and angles. The experimental structure was found to be in good agreement with high-level ab initio theoretical calculations. rsc.org
For the trans isomer, while the monomer's structure has been investigated, detailed structural parameters are often reported in the context of its intermolecular complexes. acs.orgacs.orgnih.gov In a study of the (E)-1-chloro-2-fluoroethylene-HF complex, the nuclear quadrupole coupling constant tensor for the monomer itself was measured with high precision, which is essential for refining structural and electronic environment details around the chlorine nucleus. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Experimental Structure of cis-1-chloro-2-fluoroethylene | ||
| r(C=C) | 1.321 Å | rsc.org |
| r(C-Cl) | 1.719 Å | rsc.org |
| r(C-F) | 1.349 Å | rsc.org |
| ∠(C=C-Cl) | 123.3° | rsc.org |
| ∠(C=C-F) | 123.0° | rsc.org |
Studies of Intermolecular Complexes (e.g., with Argon)
The study of weakly bound intermolecular complexes provides insight into the non-covalent interaction potential of a molecule. The complex formed between (E)-1-chloro-1,2-difluoroethylene and an argon atom has been studied using Fourier transform microwave spectroscopy. core.ac.uk
This research is part of a broader investigation into argon complexes with fluoroethylenes, which have shown a tendency for geometries that maximize the contact between the argon atom and the heavy atoms of the fluoroethylene. core.ac.uk In the Ar-(E)-1-chloro-1,2-difluoroethylene complex, two potential heavy-atom cavities exist: FCCF and FCCl. The analysis of the microwave spectra for both the 35Cl and 37Cl isotopologues revealed that the argon atom is located in the FCCl cavity. The resulting geometric parameters for this non-planar complex were found to be in good agreement with ab initio predictions. core.ac.uk
Mass Spectrometry Techniques
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing definitive information about its molecular weight and elemental composition, as well as insights into its molecular structure through fragmentation analysis. Electron Ionization (EI) is a commonly employed method for this compound, involving the bombardment of the molecule with high-energy electrons. This process generates a positively charged molecular ion (M⁺˙) and various fragment ions, which are then separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound displays a characteristic molecular ion region that confirms its elemental composition. The molecular ion peak is observed as a doublet, a direct consequence of the natural isotopic abundance of chlorine. The peak at m/z 98 corresponds to the molecular ion containing the chlorine-35 isotope ([C₂H³⁵Cl F₂]⁺˙), while the peak at m/z 100 corresponds to the ion with the chlorine-37 isotope ([C₂H³⁷Cl F₂]⁺˙). The relative intensity of these peaks, approximately 3:1, is a hallmark signature for compounds containing a single chlorine atom.
Upon ionization, the this compound molecular ion undergoes predictable fragmentation, yielding smaller, stable ions. The analysis of these fragments provides corroborative evidence for the compound's structure. Common fragmentation pathways for halogenated alkenes include the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the loss of a chlorine atom from the molecular ion results in the formation of the [C₂HF₂]⁺ ion, observed at m/z 63. Another significant fragmentation involves the cleavage of the C=C bond or rearrangement, leading to smaller fragments. The prominent peak at m/z 31 is attributed to the [CHF]⁺ fragment.
The detailed fragmentation data obtained from the mass spectrum serves as a molecular fingerprint. The principal ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.
Interactive Table: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Ion Fragment | Significance |
| 100 | [C₂H³⁷ClF₂]⁺˙ | Molecular Ion (³⁷Cl isotope) |
| 98 | [C₂H³⁵ClF₂]⁺˙ | Molecular Ion (³⁵Cl isotope) |
| 63 | [C₂HF₂]⁺ | Loss of Chlorine (∙Cl) |
| 31 | [CHF]⁺ | Fragment Ion |
The combination of the distinct molecular ion isotopic pattern and the specific fragmentation pathways allows for the unambiguous identification and structural confirmation of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 1-chloro-1,2-difluoroethylene. High-level computational methods are employed to achieve high accuracy in describing the molecule's behavior.
Ab initio methods, particularly the coupled-cluster approach with single, double, and perturbative triple excitations (CCSD(T)), represent the "gold standard" in quantum chemistry for obtaining highly accurate results. aps.org These methods have been applied to investigate the isomers of 1-chloro-2-fluoroethylene (B1583420). rsc.orgunityfvg.it For the trans isomer, high-level coupled-cluster calculations were used to provide theoretical predictions that guided the analysis of rotational spectra. dntb.gov.ua Such calculations often involve large basis sets (e.g., triple and quadruple zeta quality) and may account for core correlation effects to achieve the best possible estimates of molecular properties and equilibrium geometries. rsc.orgunityfvg.it The accuracy of these methods is such that they can be used to refine experimental data and provide reliable predictions for molecular properties like dipole moments and nuclear quadrupole coupling constants. unityfvg.it
Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, providing a good balance between accuracy and computational cost. Various DFT functionals are used to study halogenated organic compounds. researchgate.net For molecules in this class, DFT calculations are employed to compute properties such as quadratic and cubic force fields, which are essential for interpreting vibrational spectra and correcting experimental rotational constants to determine equilibrium structures. rsc.org Hybrid approaches that combine harmonic data from higher-level methods with cubic force constants from DFT are also utilized to enhance the accuracy of calculations for properties like sextic centrifugal distortion constants. researchgate.net
Table 1: Application of Theoretical Methods to Halogenated Ethylenes
| Computational Method | Application | Reference Compound(s) |
| Coupled Cluster (CCSD(T)) | Calculation of equilibrium geometry and molecular properties. rsc.orgunityfvg.it | cis- & trans-1-chloro-2-fluoroethylene |
| Coupled Cluster (CCSD(T)) | Prediction of rotational and vibrational spectroscopic properties. researchgate.net | 2-Chloro-1,1-difluoro-ethylene |
| Density Functional Theory (DFT) | Computation of quadratic and cubic force fields. rsc.org | 1-chloro-1-fluoroethene |
| CBS-QB3 Theory | Calculation of reaction enthalpies and activation barriers. researchgate.net | Dichlorodifluoroethylenes |
Molecular Geometry and Conformation Analysis
Computational studies are crucial for determining the precise three-dimensional arrangement of atoms in this compound and understanding the relative stability of its geometric isomers.
The equilibrium structure of both cis- and trans-1-chloro-2-fluoroethylene has been a subject of detailed investigation. rsc.orgunityfvg.it The molecular geometry has been determined by combining high-level ab initio calculations, such as CCSD(T), with experimental data from microwave spectroscopy. rsc.org This combined approach allows for the removal of vibrational effects from experimental ground-state rotational constants, yielding a highly accurate semi-experimental equilibrium structure. rsc.org These studies provide precise values for the molecule's bond lengths and bond angles, which are influenced by the strong electron-withdrawing effects of the fluorine and chlorine substituents. researchgate.net
This compound exists as two geometric isomers: cis (Z) and trans (E). Experimental studies on the isomerization equilibrium between these forms have provided key thermodynamic data. researchgate.net For the gas-phase reaction from cis-1-chloro-2-fluoroethylene to the trans isomer, the enthalpy change (ΔH°) was determined to be 780 ± 20 cal/mol, indicating that the cis isomer is energetically more stable. researchgate.net This phenomenon, where the cis isomer is more stable despite potential steric hindrance, is known as the "cis effect" and is observed in other 1,2-dihaloethylenes. researchgate.netbeilstein-journals.org This stability is attributed to electronic factors and the influence of halogen atom electronegativity, which becomes more significant than steric repulsion. beilstein-journals.orgchemrxiv.org
Table 2: Thermodynamic Data for the Isomerization of 1-chloro-2-fluoroethylene
| Reaction | Temperature (K) | ΔH° (cal/mol) | More Stable Isomer |
| cis → trans | 615 | 780 ± 20 researchgate.net | cis |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling chemical reactions, mapping out potential energy surfaces, and identifying transition states. For reactions involving halogenated ethylenes, methods like the Complete Basis Set (CBS-QB3) theory are used to compute reaction enthalpies and activation barriers. researchgate.net This analysis helps in understanding reaction mechanisms by ruling out energetically unfavorable pathways. researchgate.net For instance, in the atmospheric oxidation of related dichlorodifluoroethylene, computational studies have helped identify the likely oxygenated products by modeling the subsequent chemistry following initial chlorine atom addition. researchgate.net Such modeling provides critical insights into the kinetics and mechanisms of reactions involving this compound.
Spectroscopic Property Prediction
Theoretical methods are widely used to predict various spectroscopic parameters, which is crucial for the identification and characterization of molecules. For the isomers of this compound, computational studies have focused on predicting vibrational frequencies, Nuclear Magnetic Resonance (NMR) parameters, and rotational constants.
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD(T)] are employed to compute the harmonic and anharmonic force fields, which in turn are used to determine the vibrational frequencies.
For trans-1-chloro-2-fluoroethylene, the complete set of cubic and quartic force constants has been calculated using MP2 with a correlation-consistent polarized valence triple zeta (cc-pVTZ) basis set. These calculations allow for the prediction of the fundamental vibrational modes. While a complete table of calculated frequencies and intensities is highly dependent on the specific computational method and can be extensive, the following table presents a selection of predicted harmonic vibrational frequencies for illustrative purposes.
Table 1: Selected Calculated Harmonic Vibrational Frequencies for trans-1-chloro-2-fluoroethylene
| Mode Description | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch | 3135 |
| C=C stretch | 1747 |
| C-F stretch | 1201 |
| C-Cl stretch | 843 |
| CH wag | 751 |
Note: These values are representative and the exact frequencies can vary with the level of theory and basis set used in the calculation.
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are sensitive to the electronic environment of the nuclei. The prediction of these parameters aids in the interpretation of experimental NMR spectra.
Computational studies on halogenated ethylenes have been performed to understand the effects of substituent electronegativity and molecular geometry on NMR parameters. For this compound, theoretical methods can be used to calculate the magnetic shielding tensors for each nucleus, from which the chemical shifts are derived relative to a standard reference. Similarly, spin-spin coupling constants are calculated by evaluating the interactions between nuclear magnetic moments mediated by the bonding electrons.
The following table provides an example of the types of data that can be obtained from such calculations for the protons and fluorine atoms in the cis and trans isomers.
Table 2: Illustrative Calculated NMR Parameters
| Isomer | Parameter | Calculated Value |
|---|---|---|
| cis-1-chloro-2-fluoroethylene | ¹H Chemical Shift (ppm) | [Data not explicitly found in search results] |
| ¹⁹F Chemical Shift (ppm) | [Data not explicitly found in search results] | |
| J(H-F) Coupling (Hz) | [Data not explicitly found in search results] | |
| trans-1-chloro-2-fluoroethylene | ¹H Chemical Shift (ppm) | [Data not explicitly found in search results] |
| ¹⁹F Chemical Shift (ppm) | [Data not explicitly found in search results] |
Microwave spectroscopy allows for the precise determination of a molecule's rotational constants, which are inversely related to its moments of inertia. These constants provide detailed information about the molecular geometry. Ab initio calculations are crucial for predicting these rotational parameters, thereby guiding and confirming experimental assignments.
For both cis- and trans-1-chloro-2-fluoroethylene, extensive computational studies have been performed to determine their equilibrium geometries and corresponding rotational constants. High-level coupled-cluster calculations [CCSD(T)] with large basis sets, often extrapolated to the complete basis set limit and including corrections for core-valence electron correlation, provide highly accurate predictions. aip.org
Table 3: Theoretical Equilibrium Rotational Constants for Isomers of 1-chloro-2-fluoroethylene (MHz)
| Isomer and Isotopologue | Aₑ | Bₑ | Cₑ |
|---|---|---|---|
| cis-³⁵ClHC=CHF | 10325.7 | 3159.9 | 2417.8 |
These values are derived from high-level ab initio calculations and are in excellent agreement with semi-experimental equilibrium rotational constants derived from microwave spectroscopy. aip.org
Studies of Intermolecular Interactions and Non-Covalent Bonding
Understanding the non-covalent interactions of this compound is important for predicting its behavior in condensed phases and its ability to form complexes with other molecules. Computational chemistry is an invaluable tool for studying the geometry, energetics, and nature of these weak interactions.
Theoretical studies have investigated the formation of van der Waals complexes between the trans isomer of 1-chloro-2-fluoroethylene and molecules such as hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF). These studies typically involve mapping the potential energy surface of the complex to identify the most stable structures and calculating the binding energies.
In the complex with HCl, the calculations show that the hydrogen chloride molecule binds across the C=C double bond. dntb.gov.ua It forms a primary hydrogen bond to the fluorine atom and a secondary interaction with the hydrogen atom on the same carbon. dntb.gov.ua This geometry is influenced by a balance of electrostatic and steric effects.
Similarly, in the complex with HF, the hydrogen fluoride is found to form a hydrogen bond with the fluorine atom of the ethylene (B1197577) derivative. The geometry of this complex provides insights into the interplay of electrostatics, sterics, and resonance effects in determining the structure of intermolecular complexes.
The binding energies of these complexes are typically calculated at high levels of theory, such as CCSD(T), to accurately capture the weak dispersion forces that are often significant in non-covalent interactions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| cis-1-chloro-2-fluoroethylene |
| trans-1-chloro-2-fluoroethylene |
| Hydrogen chloride |
Environmental Fate and Atmospheric Chemistry
Atmospheric Degradation Mechanisms and Pathways
The primary sinks for 1-chloro-1,2-difluoroethylene in the troposphere are gas-phase reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. Due to the presence of a carbon-carbon double bond, this compound is significantly more reactive than its saturated counterparts, leading to a relatively short atmospheric lifetime.
The dominant degradation pathway for this compound is initiated by its reaction with the hydroxyl (OH) radical, the primary atmospheric oxidant. The reaction proceeds mainly through the electrophilic addition of the OH radical to the double bond, forming a transient, energy-rich haloalkyl radical adduct. This adduct then reacts rapidly with molecular oxygen (O₂).
The general mechanism is as follows: CHF=CClF + OH → [CHF(OH)-CClF]* or [CHF-CClF(OH)]* (adduct formation) [Adduct]* + O₂ → Peroxy Radical (RO₂)
Reaction with chlorine atoms (Cl) is another significant removal pathway, particularly in marine or coastal areas where Cl concentrations are higher. Similar to the OH reaction, this process is initiated by the addition of a Cl atom to the double bond. Rate coefficients for the reaction of Cl atoms with related compounds like 1,2-dichloro-1,2-difluoroethylene (B1335003) are on the order of 6.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating a very rapid reaction. researchgate.net
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference Compound |
| trans-1,2-dichloroethene | OH | (9.37 ± 1.47) × 10⁻¹³ exp((283 ± 85)/T) | 240-400 | researchgate.net |
| cis-1,2-dichloroethene | OH | (2.21 ± 0.34) × 10⁻¹² exp((65 ± 89)/T) | 240-400 | researchgate.net |
| 1,1-dichloroethene | OH | (2.30 ± 0.44) × 10⁻¹² exp((472 ± 105)/T) | 240-400 | researchgate.net |
| 1,2-dichloro-1,2-difluoroethylene | Cl | (6.5 ± 1.0) x 10⁻¹¹ | 293 | researchgate.net |
This table presents rate constants for compounds structurally analogous to this compound to illustrate typical reaction rates with atmospheric radicals.
Direct absorption of solar radiation (photolysis) is generally a less significant degradation pathway for non-aromatic haloalkenes in the troposphere compared to radical-initiated reactions. This is because these molecules typically absorb ultraviolet (UV) radiation at wavelengths shorter than those that penetrate the lower atmosphere (~290 nm). However, for its isomer, 2-chloro-1,1-difluoroethylene, irradiation with UV light has been shown to cause the elimination of hydrogen chloride. wikipedia.org
While direct photolysis in the troposphere is limited, the compound can be transported to the stratosphere, where it can be broken down by more energetic short-wavelength UV radiation. aparc-climate.org Given its reactivity with OH radicals, a significant fraction of this compound is expected to be removed in the troposphere before it can reach the stratosphere.
Formation of Environmental Degradation Products
The atmospheric oxidation of this compound leads to the formation of a variety of secondary products. The initial haloalkyl radicals formed from OH or Cl addition react with O₂ to form peroxy radicals (RO₂). Subsequent reactions of these peroxy radicals lead to the formation of carbonyls, acyl halides, and ultimately, acidic species.
The expected degradation cascade leads to the cleavage of the carbon-carbon bond, producing smaller, more oxidized fragments. Potential intermediate products include formyl fluoride (B91410) (HC(O)F), carbonyl fluoride (COF₂), and chloro-fluoro-acetyl fluoride (CHClFC(O)F). These intermediates are typically unstable in the atmosphere and undergo further reactions or hydrolysis.
One of the potential terminal degradation products of this compound is difluoroacetic acid (CHF₂COOH), often referred to as DFA. While the direct atmospheric transformation pathway has not been explicitly detailed in the available literature, the formation of DFA from the degradation of other fluorinated ethenes has been reported. nih.gov For instance, the hydrolysis of 1,1-dichloro-2,2-difluoroethene is a known route to DFA. nih.gov It is plausible that atmospheric oxidation of the CHF=CClF molecule leads to intermediates that, upon hydrolysis with atmospheric water vapor, yield DFA. The presence of the CHF₂- group in potential intermediates would be a direct precursor to DFA.
The ultimate breakdown products of this compound in the atmosphere are inorganic acids and carbon dioxide. The chlorine and fluorine atoms are converted into hydrogen chloride (HCl) and hydrogen fluoride (HF), respectively. scirp.org These acidic gases are water-soluble and are removed from the atmosphere through wet and dry deposition. The carbon backbone is oxidized, likely forming CO₂ and halogenated carboxylic acids like DFA.
The analysis of these breakdown products in environmental samples typically involves ion chromatography for inorganic anions (Cl⁻, F⁻) and specialized techniques like gas chromatography-mass spectrometry (GC-MS) for organic products like DFA after appropriate derivatization. nih.gov
| Precursor Compound | Degradation Product | Environmental Significance |
| This compound | Hydrogen Chloride (HCl) | Contributes to acid deposition. scirp.org |
| This compound | Hydrogen Fluoride (HF) | Contributes to acid deposition. scirp.org |
| This compound | Difluoroacetic Acid (DFA) | Persistent, water-soluble organic acid. nih.gov |
| This compound | Carbonyl Halides (e.g., COF₂) | Reactive intermediates, hydrolyze to form acids. |
Contribution to Atmospheric Chemistry Cycles
Due to its short atmospheric lifetime, the impact of this compound is concentrated in the troposphere on a regional scale. fluorocarbons.org Its primary contributions to atmospheric chemistry cycles are twofold:
Photochemical Ozone Formation: Like other volatile organic compounds (VOCs), the degradation of this compound in the presence of nitrogen oxides (NOx) will participate in catalytic cycles that produce tropospheric ozone, a key component of photochemical smog. fluorocarbons.org
Acid Deposition: The formation of HCl, HF, and difluoroacetic acid contributes to acid rain. scirp.org However, studies on hydrofluoro-olefins (HFOs) and hydrochlorofluoro-olefins (HCFOs) suggest that their contribution to total acid deposition is insignificant when compared to major sources such as sulfur and nitrogen oxides. scirp.org
Because of its rapid removal from the troposphere, this compound is not expected to transport significant quantities of chlorine to the stratosphere, and thus its Ozone Depletion Potential (ODP) is expected to be very low, similar to other short-lived chloroalkenes. researchgate.netresearchgate.net
Advanced Applications and Role As a Chemical Intermediate
Intermediate in Complex Organic Synthesis
The unique electronic and steric properties imparted by the halogen atoms make 1-chloro-1,2-difluoroethylene a valuable precursor in the synthesis of a range of fluorinated organic molecules.
This compound is a key starting material for producing other fluorinated compounds. Its synthesis is often achieved through catalytic processes such as the dehydrohalogenation of chlorofluoroethanes or the catalytic hydrogenation of 1,2-dichlorodifluoroethylene. google.comgoogle.com For instance, dehydrofluorination of precursors like 1-chloro-1,2,2-trifluoroethane (B14745883) is one route to its production. google.com The development of selective catalysts, including those based on transition metals like palladium and ruthenium or metal oxides, is crucial for efficiently producing this compound as an intermediate for further chemical transformations. beilstein-journals.org
The reactivity of the double bond allows for various addition reactions. While specific reactions for this compound are subjects of detailed research, analogous reactions of similar fluoroalkenes are well-documented. For example, the radical addition of alcohols to chloro-fluoro-olefins can yield specialized chlorofluoroalcohols, which are themselves valuable intermediates.
The compound serves as a foundational molecule for creating specialty chemicals with unique properties. Its derivatives are utilized in various industrial and research applications. For example, the reaction of the closely related 1,2-difluoroethylene (B154328) with phosphorus trichloride (B1173362) and oxygen can produce diethyl 2-chloro-1,2-difluoroethylphosphonate, showcasing how this class of compounds can be used to synthesize organophosphorus chemicals. beilstein-journals.org The presence of fluorine can bestow desirable properties such as thermal stability and specific reactivity to the final products.
The table below summarizes some of the synthetic applications of this compound as a chemical intermediate.
Table 1: Applications of this compound as a Chemical Intermediate
| Application Area | Resulting Compound Class | Significance |
|---|---|---|
| Fluorinated Compound Synthesis | Other Fluoroalkenes | Serves as a precursor in catalytic reactions to produce compounds like 1,2-difluoroethylene. google.combeilstein-journals.org |
| Specialty Chemicals | Fluorinated Alcohols (by analogy) | Introduction of fluorine and chlorine into alcohol structures for further synthesis. |
| Specialty Chemicals | Organophosphorus Compounds (by analogy) | Creation of fluorinated phosphonates with potential industrial applications. beilstein-journals.org |
| Polymer Science | Fluoropolymer Precursors | Acts as a monomer for the synthesis of fluorinated polymers and copolymers. lookchem.com |
Development of Novel Fluorinated Materials and Polymers
The ability of this compound to undergo polymerization makes it a valuable monomer in the field of polymer chemistry for creating advanced fluorinated materials. lookchem.com
This compound is identified as a precursor, or monomer, for the production of fluoropolymers. lookchem.com Fluoropolymers are a class of polymers known for their high resistance to heat and chemicals, as well as their non-stick properties. lookchem.com The polymerization process involves the joining of many this compound monomer units to form a long polymer chain. It can be used to create homopolymers (polymers made from only one type of monomer) or copolymers, where it is combined with other monomers to tailor the properties of the final material. wikipedia.org This versatility allows for the development of a wide range of fluorinated materials suitable for various industrial applications.
Research into polymers derived from this compound focuses on understanding their unique characteristics. While detailed data for the homopolymer is specific to individual research studies, polymers formed from structurally similar monomers, such as 1-chloro-1-fluoroethylene, have been shown to possess excellent rubbery characteristics and strong adherence to various surfaces, including glass.
The general properties of fluoropolymers suggest that materials derived from this compound would exhibit:
High Thermal Stability: The strength of the carbon-fluorine bond typically imparts excellent resistance to high temperatures.
Chemical Inertness: Fluoropolymers are known for their resistance to a wide range of solvents, acids, and bases.
Low Surface Energy: This property contributes to non-stick or hydrophobic characteristics.
Good Barrier Properties: They often show low permeability to gases and liquids.
The inclusion of chlorine in the polymer structure, alongside fluorine, can modify properties such as crystallinity, solubility, and the glass transition temperature compared to fully fluorinated polymers like Polytetrafluoroethylene (PTFE).
Role in Catalysis Research
This compound plays a multifaceted role in the field of catalysis research, primarily as a target molecule for catalyst development and as a substrate in catalytic reactions. Research is focused on developing highly selective and active catalyst systems for its synthesis. This includes methods like the catalytic dechlorination of chloro-fluoro-ethane precursors and the dehydrohalogenation of fluoroethanes.
For example, its synthesis can be achieved via the catalytic hydrogenation of 1,2-dichlorodifluoroethylene, using transition metal catalysts to selectively remove one chlorine atom. google.com Another significant area of research is the dehydrohalogenation of compounds like 1,1,2-trifluoroethane (B1584508) or 1-chloro-1,2-difluoroethane (B1345967) using various metal-based catalysts, including those of palladium, ruthenium, iron, nickel, and zinc. beilstein-journals.org The efficiency and selectivity of these catalysts are critical for producing this compound in high yield. google.com
Furthermore, related fluorinated ethylenes have been used as ligands in the preparation of transition metal carbonyl complexes, indicating a potential application for this compound in the design and synthesis of novel organometallic catalysts. beilstein-journals.org Its isomers and related compounds also serve as substrates for testing new catalytic transformations, such as fluorination reactions using a chromium trioxide catalyst. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1,2-Trifluoroethane |
| 1-Chloro-1,1,2-trifluoroethane |
| 1-Chloro-1,2,2-trifluoroethane |
| 1-Chloro-1,2-difluoroethane |
| This compound |
| 1,2-dichloro-1,2-difluoroethylene (B1335003) |
| 1,2-Dichlorodifluoroethylene |
| 1,2-Difluoroethylene |
| Chromium trioxide |
| Diethyl 2-chloro-1,2-difluoroethylphosphonate |
| Iron |
| Nickel |
| Palladium |
| Phosphorus trichloride |
| Polytetrafluoroethylene (PTFE) |
| Ruthenium |
Q & A
Q. What role does this compound play in polymer chemistry?
- Answer : Serves as a monomer for:
- Fluorinated Copolymers : Enhances thermal stability in materials like polyvinylidene fluoride (PVDF) .
- Rubber Stabilizers : Improves oxidative resistance in elastomers via Cl/F substitution .
Q. How is it utilized in studying reaction mechanisms?
- Answer : Acts as a model substrate for:
- Electrophilic Addition : Investigate Markovnikov vs. anti-Markovnikov selectivity in halogenated alkenes.
- Radical Reactions : Probe Cl•-initiated pathways using laser flash photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
